4,5-Dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole is a brominated imidazole derivative Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole typically involves the bromination of imidazole derivatives. One common method is the reaction of 1-(methoxymethyl)-2-phenyl-1H-imidazole with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Substitution Reactions: Products include substituted imidazoles with various functional groups.
Oxidation: Imidazole N-oxides.
Reduction: Debrominated imidazole derivatives.
Scientific Research Applications
4,5-Dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and methoxymethyl group enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dibromo-1-methyl-1H-imidazole
- 4,5-Dibromo-1-(methoxymethyl)-2-methyl-1H-imidazole
- 4,5-Dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole
Uniqueness
This compound stands out due to the presence of both bromine atoms and a methoxymethyl group, which confer unique reactivity and potential for diverse applications. Compared to similar compounds, it offers enhanced binding affinity and specificity in biological systems, making it a valuable tool in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
4,5-dibromo-1-(methoxymethyl)-2-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N2O/c1-16-7-15-10(13)9(12)14-11(15)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYXLSLVJIKTOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=C(N=C1C2=CC=CC=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.